molecular formula C12H10N2O2S B1439487 Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1193390-51-0

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B1439487
CAS No.: 1193390-51-0
M. Wt: 246.29 g/mol
InChI Key: WAUIWMIMPBSLCS-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N2O2S/c1-3-16-12(15)10-7(2)9-4-8(5-13)6-14-11(9)17-10/h4,6H,3H2,1-2H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 175-177 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Novel Derivatives : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were synthesized from 2,6-dihyroxy-3-cyano-4-methyl pyridine, showing potential for antihypertensive activity (Kumar & Mashelker, 2006).

  • Photophysical Properties : Novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were synthesized and their spectral-fluorescent properties correlated with chemical structure (Ershov et al., 2019).

  • Crystallographic and Quantum-Chemical Studies : The structural characterization of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and related compounds was reported to study structure-activity relationships (Orsini et al., 1990).

Synthesis of Fused Systems and Heterocycles

  • Creation of Fused Polyheterocyclic Systems : Ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates were used to synthesize tetrahydropyridothienopyrimidine derivatives, leading to the formation of complex fused systems (Bakhite et al., 2005).

  • Synthesis of Novel Heterocycles : Ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates were used in the synthesis of various new heterocycles including pyridothienopyrimidinones (Mohamed et al., 2007).

  • Cytotoxicity Towards Leukemia Cells : New thieno[2,3-b]pyridines were synthesized and evaluated for in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells, showing potential as anti-cancer agents (Al-Trawneh et al., 2021).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-3-16-12(15)10-7(2)9-4-8(5-13)6-14-11(9)17-10/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUIWMIMPBSLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
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Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
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Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
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Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate
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Ethyl 5-cyano-3-methylthieno[2,3-b]pyridine-2-carboxylate

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